3-[2-[3-(Benzimidazol-1-yl)azetidin-1-yl]-2-oxoethyl]-5,6-dimethylpyrimidin-4-one
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Overview
Description
Benzimidazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole . It is a common motif in many pharmaceuticals and therapeutic drugs due to its binding affinity with various enzymes and proteins . Azetidinones, also known as β-lactams, are a class of compounds containing a four-membered cyclic amide. They are known for their wide range of biological activities .
Synthesis Analysis
The synthesis of benzimidazole derivatives usually involves the condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . The synthetic pathway to the various benzimidazole usually proceeds through two steps; first, the construction of desired benzene ring-containing 1–2 diamino groups followed by the ring closer of the compound (o-phenylenediamine) to construct the imidazole ring . For azetidinones, a green and practical method for the synthesis of 3-pyrrole-substituted 2-azetidinones using catalytic amounts of molecular iodine under microwave irradiation has been developed .Molecular Structure Analysis
The benzimidazole moiety is a bicyclic structure formed by the fusion of a benzene ring and an imidazole ring . The azetidinone is a four-membered cyclic amide .Chemical Reactions Analysis
Benzimidazole and its derivatives have been found to exhibit a wide range of chemical reactions due to the presence of multiple reactive sites .Physical And Chemical Properties Analysis
Benzimidazole is a white to slightly yellow crystalline powder. It is slightly soluble in water, and soluble in dilute solutions of alkali hydroxides and in common organic solvents .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-[2-[3-(benzimidazol-1-yl)azetidin-1-yl]-2-oxoethyl]-5,6-dimethylpyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c1-12-13(2)19-10-22(18(12)25)9-17(24)21-7-14(8-21)23-11-20-15-5-3-4-6-16(15)23/h3-6,10-11,14H,7-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTRIPOOIZVONLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN(C1=O)CC(=O)N2CC(C2)N3C=NC4=CC=CC=C43)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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